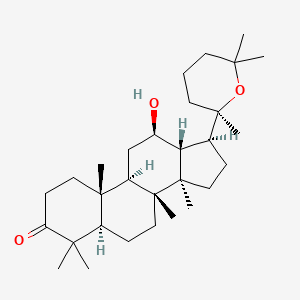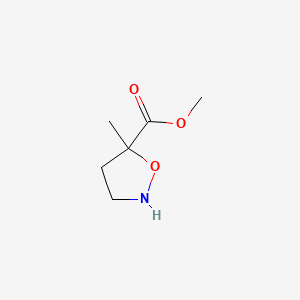
(R)-N-Acetyl-6-chloro-trp-ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-N-Acetyl-6-chloro-trp-ome” is a chemical compound with the molecular formula C14H15ClN2O3 . It is a white powder or solid and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “®-N-Acetyl-6-chloro-trp-ome” is represented by the linear formula: C14H15ClN2O3 . This compound contains 14 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
“®-N-Acetyl-6-chloro-trp-ome” is a white powder or solid . It has a molecular weight of 294.735. The storage temperature is +4°C .
Aplicaciones Científicas De Investigación
Plant Growth and Development
Exogenous L-Tryptophan Application in Agriculture : L-Tryptophan, an essential amino acid, plays a significant role in plant growth and development. Its exogenous application can stimulate auxin synthesis, thereby improving crop productivity and stress tolerance. This is particularly beneficial in environments where endogenous auxin biosynthesis is insufficient. Research also highlights L-Tryptophan's role in nitrogen metabolism within plants and the rhizosphere, further underscoring its potential in enhancing agricultural output (Mustafa et al., 2018).
Biochemical Analysis and Separation Techniques
Hydrophilic Interaction Chromatography (HILIC) : HILIC is a valuable technique for the separation of polar, acidic, or basic samples, including peptides, proteins, and various natural compounds. This method is particularly useful for studies involving tryptophan and its derivatives, providing an alternative to reversed-phase liquid chromatography. HILIC can enhance the ionization of samples in mass spectrometry, making it an essential technique in the analysis of complex biological samples (Jandera, 2011).
Molecular and Cellular Biology
TRP Channels in Cellular Sensation : TRP channels are a family of six-transmembrane cation-permeable channels involved in various physiological processes. These channels are activated by multiple stimuli and play a critical role in cellular sensation by integrating signals and mediating cellular responses to external cues. The study of TRP channels contributes to our understanding of cellular guidance, chemotaxis, and the broader mechanisms of signal transduction (Ramsey et al., 2006).
Material Science and Biomedical Engineering
Thermoresponsive Polymers (TRPs) : TRPs are an emerging class of biomaterials with significant potential in biomedical applications. Their ability to undergo a temperature-induced phase transition near physiological temperatures makes them promising for drug delivery systems and other pharmaceutical applications. Understanding the interaction between TRPs and various additives can enhance their utility in developing advanced biomedical materials (Narang & Venkatesu, 2019).
Renewable Energy
Technology Roadmapping (TRM) in Renewable Energy : TRM is a strategic planning technique used to align technology development with business objectives. In the renewable energy sector, TRM is employed at national, industry, and organizational levels to identify future research directions, evaluate barriers, and prioritize R&D projects. This approach can guide the development of sustainable energy technologies and policies (Amer & Daim, 2010).
Propiedades
IUPAC Name |
methyl (2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADYMQMUSHRFED-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712323 |
Source


|
| Record name | Methyl N-acetyl-6-chloro-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Acetyl-6-chloro-trp-ome | |
CAS RN |
1235280-35-9 |
Source


|
| Record name | Methyl N-acetyl-6-chloro-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












